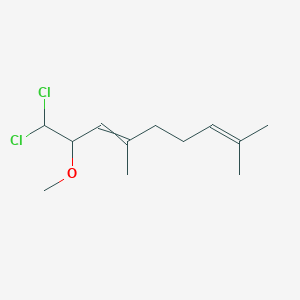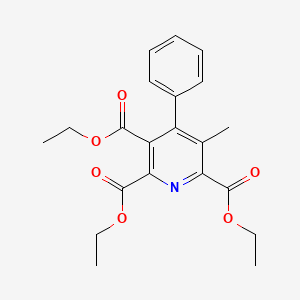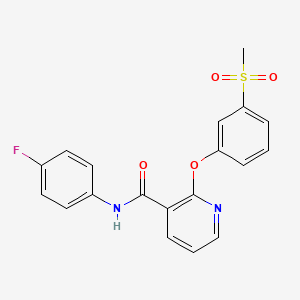
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinecarboxamide core, a fluorophenyl group, and a methylsulfonyl-substituted phenoxy group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinecarboxamide Core: The synthesis begins with the preparation of the pyridinecarboxamide core. This can be achieved through the reaction of pyridine-3-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyridinecarboxamide intermediate.
Attachment of the Methylsulfonyl-Substituted Phenoxy Group: The final step involves the attachment of the methylsulfonyl-substituted phenoxy group. This can be achieved through an etherification reaction, where the phenoxy group is introduced via a nucleophilic substitution reaction with a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and solvent), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide: This compound shares a similar pyridinecarboxamide core and fluorophenyl group but differs in the presence of a trifluoromethyl group instead of a methylsulfonyl-substituted phenoxy group.
3-Pyridinecarboxamide, N-(4-fluorophenyl)-1,6-dihydro-6-thioxo-: This compound has a similar structure but includes a thioxo group, which imparts different chemical properties.
Uniqueness
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- is unique due to the presence of the methylsulfonyl-substituted phenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
83164-48-1 |
|---|---|
Molekularformel |
C19H15FN2O4S |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-2-(3-methylsulfonylphenoxy)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15FN2O4S/c1-27(24,25)16-5-2-4-15(12-16)26-19-17(6-3-11-21-19)18(23)22-14-9-7-13(20)8-10-14/h2-12H,1H3,(H,22,23) |
InChI-Schlüssel |
BDONVVQZBRBAPP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


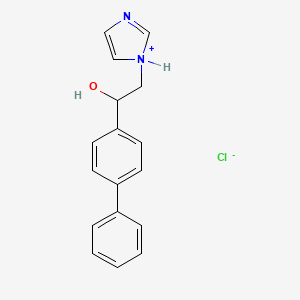
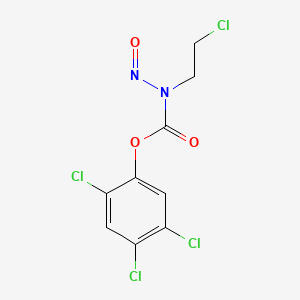
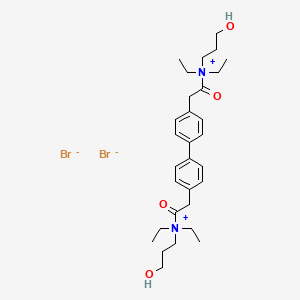

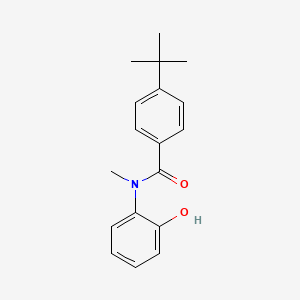
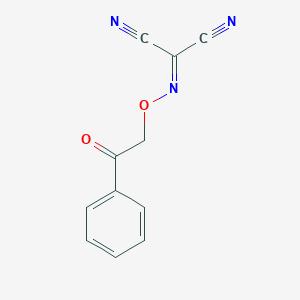
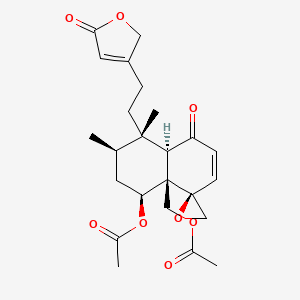

![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
